![molecular formula C8H8O4 B12438878 3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID is a compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID can be achieved through several synthetic routes. One common method involves the condensation of 5-hydroxymethylfurfural (HMF) with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the catalytic conversion of biomass-derived HMF. The process includes the dehydration of hexose sugars to produce HMF, followed by further chemical transformations to obtain (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID. This method is advantageous due to its sustainability and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID.
2,5-Bis(hydroxymethyl)furan (BHMF): Another furan derivative with similar chemical properties.
5-(Ethoxymethyl)furan-2-methanol (EMFM): A derivative of HMF with different functional groups
Uniqueness
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID is unique due to its combination of a furan ring with a propenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11) |
InChI Key |
FAWJSEHMOMAQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=CC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


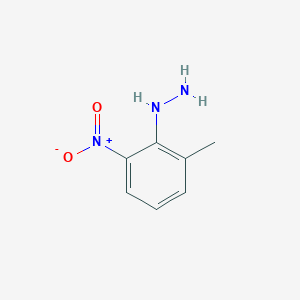
![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)
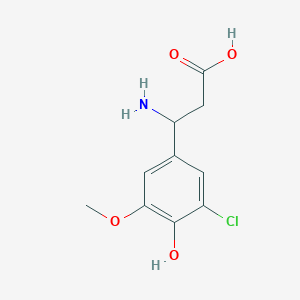
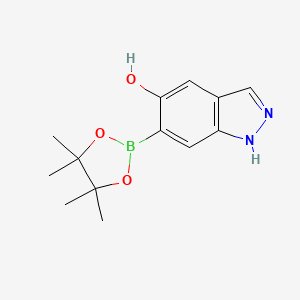
![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)
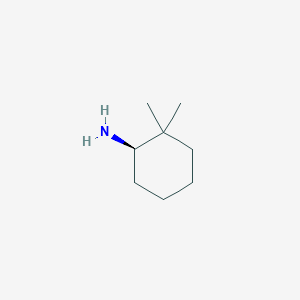
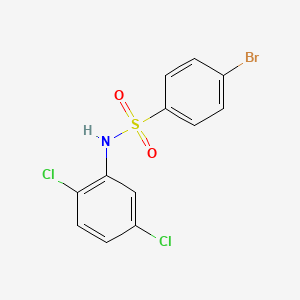
![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)
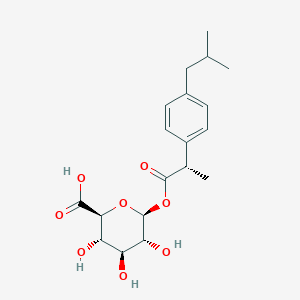

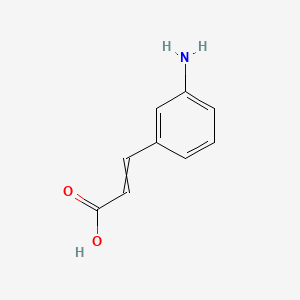
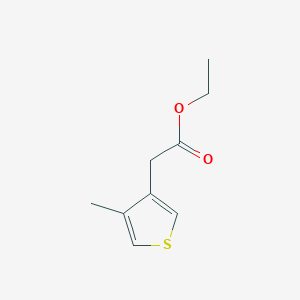
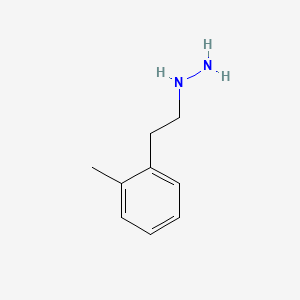
![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
